![molecular formula C32H24F3NO3S B2454352 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate CAS No. 76017-52-2](/img/structure/B2454352.png)
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate, also known as TPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDQ is a heterocyclic compound that contains a quinoline ring and two phenyl rings. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is not fully understood. However, studies have shown that this compound has the ability to bind to metal ions, such as copper and zinc, and form stable complexes. These complexes can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxic effects on biological systems. However, studies have shown that this compound can interact with metal ions and affect their biological functions. For example, this compound has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate in scientific research is its high sensitivity and selectivity for metal ion detection. This compound can detect metal ions at low concentrations, making it a useful tool for studying metal ion homeostasis in biological systems. However, one limitation of using this compound is its potential interference with other fluorescent probes and dyes.
Orientations Futures
There are several future directions for the study of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate. One potential application is the development of this compound-based fluorescent probes for the detection of metal ions in living cells and tissues. Another direction is the development of this compound-based photosensitizers for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its potential applications in materials science, metal ion detection, and photodynamic therapy. The synthesis of this compound has been achieved using various methods, and its mechanism of action and physiological effects have been studied. While there are limitations to its use in scientific research, this compound has several advantages, and there are many future directions for its study.
Méthodes De Synthèse
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate can be synthesized using several methods, including the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline with benzaldehyde, followed by reaction with trifluoromethanesulfonic acid. Another method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with benzaldehyde and trifluoroacetic acid, followed by treatment with trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate has been studied for its potential use in scientific research, particularly in the field of materials science. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound has also been used as a photosensitizer in the development of photodynamic therapy for the treatment of cancer.
Propriétés
IUPAC Name |
trifluoromethanesulfonate;1,2,4-triphenyl-5,6-dihydrobenzo[h]quinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N.CHF3O3S/c1-4-12-23(13-5-1)29-22-30(25-15-6-2-7-16-25)32(26-17-8-3-9-18-26)31-27-19-11-10-14-24(27)20-21-28(29)31;2-1(3,4)8(5,6)7/h1-19,22H,20-21H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPDARFUJJRTLT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[N+](=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

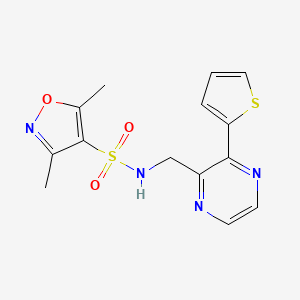
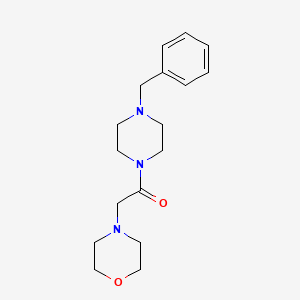
![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

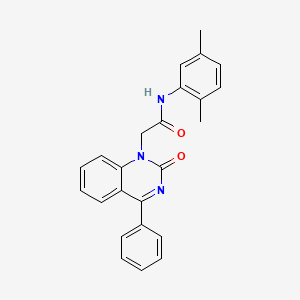
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)
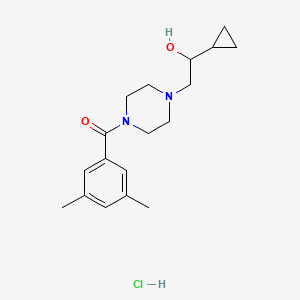
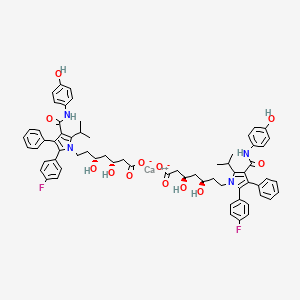
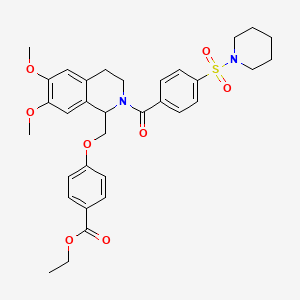
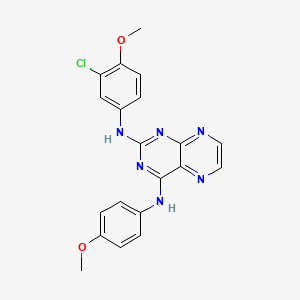
![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)